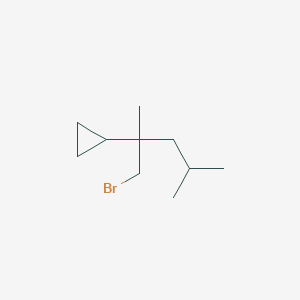
(1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane: is an organic compound with the molecular formula C10H19Br . It is a cyclopropane derivative, characterized by the presence of a bromine atom and two methyl groups attached to a pentane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4-dimethylpentan-2-ylcyclopropane using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution Reactions: Corresponding substituted cyclopropane derivatives.
Elimination Reactions: Alkenes with varying degrees of substitution.
Oxidation Reactions: Alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Applications De Recherche Scientifique
Chemistry: (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It is also investigated for its potential use in drug development due to its unique structural features .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .
Mécanisme D'action
The mechanism of action of (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane involves its interaction with various molecular targets. The bromine atom and cyclopropane ring play crucial roles in its reactivity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
- (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane
- (1-Iodo-2,4-dimethylpentan-2-yl)cyclopropane
- (1-Fluoro-2,4-dimethylpentan-2-yl)cyclopropane
Comparison: Compared to its halogenated analogs, (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. The presence of the cyclopropane ring also imparts strain, which influences its chemical behavior .
Propriétés
Formule moléculaire |
C10H19Br |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
(1-bromo-2,4-dimethylpentan-2-yl)cyclopropane |
InChI |
InChI=1S/C10H19Br/c1-8(2)6-10(3,7-11)9-4-5-9/h8-9H,4-7H2,1-3H3 |
Clé InChI |
GDQPRBVCSXAQNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(CBr)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174045.png)

![2-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13174058.png)
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B13174063.png)
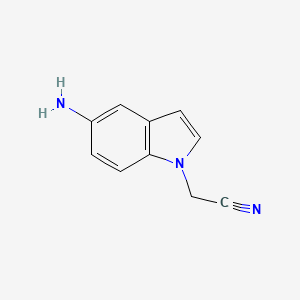
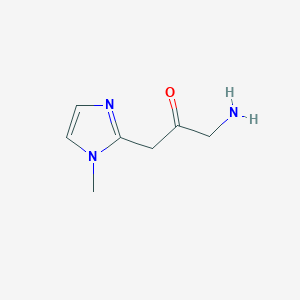

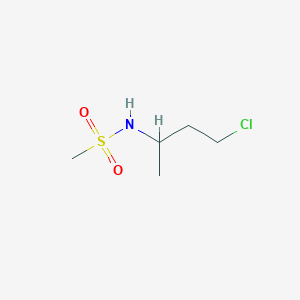
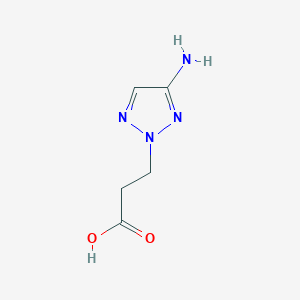
![3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13174095.png)

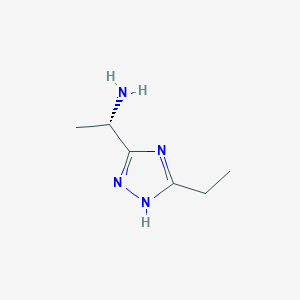
![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174107.png)

